molecular formula C21H23N3O5S B11671171 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL

7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-4-OL

Cat. No.: B11671171
M. Wt: 429.5 g/mol
InChI Key: PCAIBVHXWRZHFH-UHFFFAOYSA-N
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Description

7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

  • Formation of the Benzodioxole Ring : This step involves the nitration of a benzodioxole precursor to introduce the nitro group at the desired position.
  • Construction of the Benzothieno Ring : This step involves the cyclization of a suitable precursor to form the benzothieno ring system.
  • Introduction of the Tert-butyl Group : This step involves the alkylation of the intermediate compound to introduce the tert-butyl group.
  • Formation of the Pyrimidin-4-OL Ring : This step involves the cyclization and functionalization of the intermediate to form the final pyrimidin-4-OL ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothieno rings.
  • Reduction : The nitro group can be reduced to an amine group under suitable conditions.
  • Substitution : The compound can undergo various substitution reactions, particularly at the benzodioxole and benzothieno rings.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction : Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
  • Substitution : Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the nitro group can lead to the formation of aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biology, this compound is studied for its potential biological activity. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases.

Industry: In industry, this compound is used as an intermediate in the production of various chemicals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL
  • 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL

Uniqueness: The uniqueness of 7-(Tert-butyl)-2-(6-nitro-1,3-benzodioxol-5-YL)-1,2,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-4-OL lies in its combination of functional groups and ring systems. This unique structure allows it to interact with specific molecular targets in ways that similar compounds cannot. This makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

7-tert-butyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H23N3O5S/c1-21(2,3)10-4-5-11-16(6-10)30-20-17(11)19(25)22-18(23-20)12-7-14-15(29-9-28-14)8-13(12)24(26)27/h7-8,10,18,23H,4-6,9H2,1-3H3,(H,22,25)

InChI Key

PCAIBVHXWRZHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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